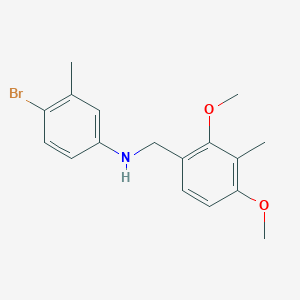
(4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine
Übersicht
Beschreibung
(4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine, also known as BDMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BDMC belongs to the class of phenethylamines and has been studied extensively for its potential use in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has also been shown to activate certain signaling pathways that are involved in the regulation of cell death.
Biochemical and Physiological Effects:
(4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has also been shown to have significant pharmacological properties, which make it a useful tool for studying various diseases. However, one limitation of using (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine, including the optimization of its synthesis and purification methods, the identification of its exact mechanism of action, and the development of more potent and selective analogs. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine may also be studied for its potential use in combination with other drugs for the treatment of various diseases. Additionally, (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine may be studied for its potential use in the development of diagnostic tools for the detection of certain diseases.
Wissenschaftliche Forschungsanwendungen
(4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has significant anticancer properties and can induce cell death in cancer cells. (4-bromo-3-methylphenyl)(2,4-dimethoxy-3-methylbenzyl)amine has also been shown to have neuroprotective effects and can prevent the formation of toxic protein aggregates in the brain.
Eigenschaften
IUPAC Name |
4-bromo-N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-11-9-14(6-7-15(11)18)19-10-13-5-8-16(20-3)12(2)17(13)21-4/h5-9,19H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDPJAQHAWHMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C(=C(C=C2)OC)C)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459033.png)
![4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3459034.png)
![ethyl 1-{[(benzoylamino)carbonothioyl]amino}-3,3-dimethyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B3459044.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1H-pyrrole-2,5-dione](/img/structure/B3459045.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459060.png)
![N-{2-(4-methoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B3459066.png)

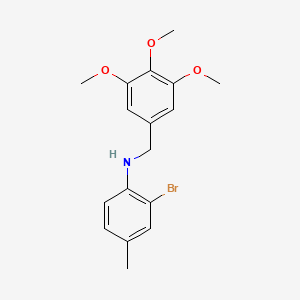
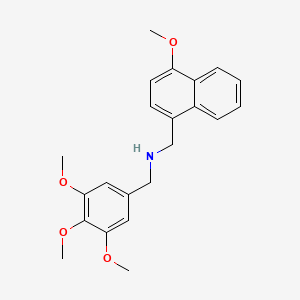
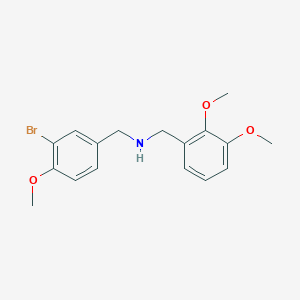
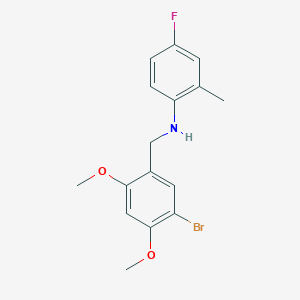
![1-[(5-chloro-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3459121.png)

![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3459143.png)